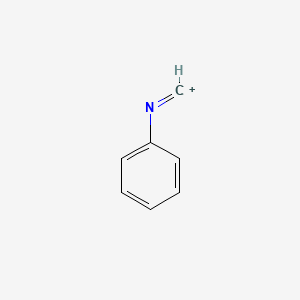
Benzenaminium, N-methylidyne-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenaminium, N-methylidyne- is an organic compound with the molecular formula C7H6N It is a derivative of benzenaminium, where the nitrogen atom is bonded to a methylidyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenaminium, N-methylidyne- can be synthesized through the reaction of benzenaminium salts with methylating agents. One common method involves the use of oxyacetic acid derivatives via oxytrimethinium salts as intermediates. The reaction typically occurs under Vilsmeier-Haack conditions in the presence of triethylamine in acetonitrile at reflux .
Industrial Production Methods
Industrial production of benzenaminium, N-methylidyne- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenaminium, N-methylidyne- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert benzenaminium, N-methylidyne- into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylidyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenaminium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Benzenaminium, N-methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of benzenaminium, N-methylidyne- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity and behavior .
Comparación Con Compuestos Similares
Benzenaminium, N-methylidyne- can be compared with other similar compounds, such as:
Aniline derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom.
N-methyl amines: These compounds also contain a methyl group bonded to the nitrogen atom but may have different aromatic or aliphatic substituents.
The uniqueness of benzenaminium, N-methylidyne- lies in its specific chemical structure and reactivity, which make it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
102397-36-4 |
|---|---|
Fórmula molecular |
C7H6N+ |
Peso molecular |
104.13 g/mol |
Nombre IUPAC |
N-phenylmethanimine |
InChI |
InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |
Clave InChI |
SQJVPMNTLGHXJL-UHFFFAOYSA-N |
SMILES canónico |
[CH+]=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

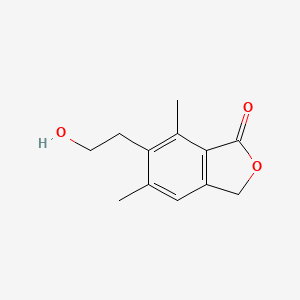
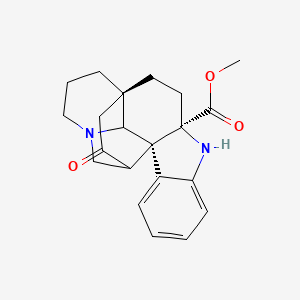

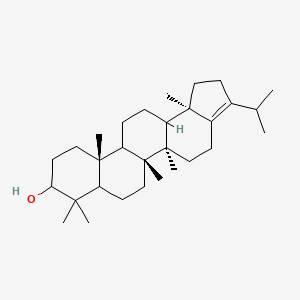

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)


![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
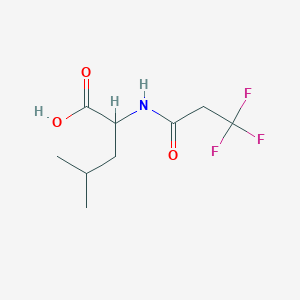
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
